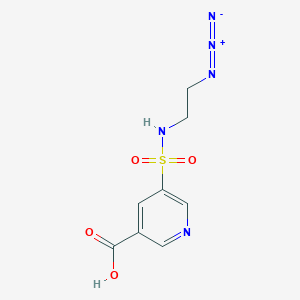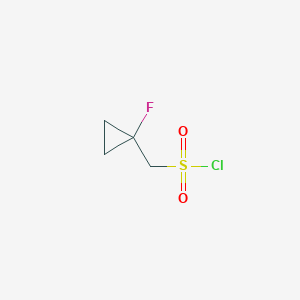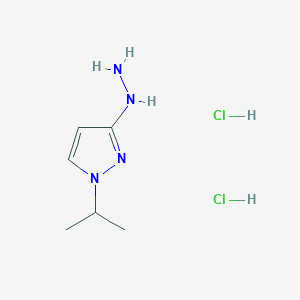
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with an azidoethylsulfamoyl group and a carboxylic acid group
Mécanisme D'action
Target of Action
Pyridinecarboxylic acids, which are part of the compound’s structure, are known to interact with various biological targets .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid”. Compounds containing pyridine rings often interact with biological targets through pi stacking, hydrogen bonding, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives have been found to participate in a variety of biochemical pathways, depending on their specific functional groups .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Pyridine derivatives have been found to exhibit a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a pyridine derivative with an azidoethylsulfamoyl chloride, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed under conditions that promote substitution on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in labeling and tracking biomolecules in biological systems.
Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminoethylsulfamoyl)pyridine-3-carboxylic acid: Similar structure but with an amino group instead of an azido group.
5-(2-Hydroxyethylsulfamoyl)pyridine-3-carboxylic acid: Contains a hydroxy group instead of an azido group.
5-(2-Mercaptoethylsulfamoyl)pyridine-3-carboxylic acid: Features a thiol group in place of the azido group.
Uniqueness
The presence of the azido group in 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid makes it particularly useful for bioorthogonal chemistry applications, as the azido group can undergo click reactions with high specificity and efficiency. This sets it apart from similar compounds with different functional groups, which may not have the same reactivity or versatility in chemical and biological applications.
Propriétés
IUPAC Name |
5-(2-azidoethylsulfamoyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4S/c9-13-11-1-2-12-18(16,17)7-3-6(8(14)15)4-10-5-7/h3-5,12H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOMTMZYFTNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2603809.png)
![rac-N-[(1R,3S)-3-(cyanomethyl)cyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2603812.png)


![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)
![N-[(2Z)-6-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2603818.png)



![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2603826.png)
![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)
